molecular formula C13H12N2 B184764 {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine CAS No. 32598-04-2

{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine

Cat. No.: B184764
CAS No.: 32598-04-2
M. Wt: 196.25 g/mol
InChI Key: PUIXZBUXAZDNAP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. Product Overview {3-[(E)-2-Pyridin-4-ylvinyl]phenyl}amine is a synthetic organic compound featuring a conjugated structure with an amine-functionalized benzene ring connected to a pyridine ring via an ethenyl linker. This specific molecular architecture, incorporating two nitrogen-containing aromatic systems, makes it a valuable scaffold for medicinal chemistry and materials science research. Precise characterization data, including HPLC purity, NMR, and MS spectra, are available for this batch to ensure research reproducibility. General Research Context of Pyridine Derivatives Pyridine derivatives are recognized as privileged structures in biomedical research, demonstrating a wide array of applications in drug development and therapeutic interventions . The pyridine nucleus is a key component in many compounds noted for their antimicrobial and antiviral properties, and its presence is often leveraged to improve water solubility, a critical parameter in drug design . Compounds with a styrylpyridine core (a pyridine ring linked to another aromatic system by a vinyl group) are of significant interest in chemical biology. For instance, similar structural motifs have been investigated for their potential to interact with biological targets; one patent document notes a compound with a 4-[(E)-2-pyridin-2-ylethenyl]anilino group as an inhibitor of splicing mechanisms, indicating the research relevance of such structures in exploring novel therapeutic pathways . Potential Research Applications & Value The primary research value of this compound lies in its potential as a versatile building block. The aromatic amine group serves as an excellent handle for further chemical modification, allowing researchers to synthesize more complex molecules for structure-activity relationship (SAR) studies. Its conjugated system suggests potential utility in the development of fluorescent probes or molecular sensors. In drug discovery, this compound could be investigated as a core structure for developing novel ligands targeting various enzymes or receptors. Researchers are exploring these and other applications in fields such as organic synthesis, chemical biology, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11/h1-10H,14H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIXZBUXAZDNAP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357229
Record name MLS000756475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-04-2
Record name MLS000756475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756475
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) (4-[(E)-2-Pyridin-4-ylvinyl]phenyl)amine (CAS: 101645-12-9)
  • Structural Difference : The amine group is para-substituted on the phenyl ring instead of meta.
  • Impact : Para substitution may alter electronic distribution, solubility, and binding affinity in biological systems. Fluorescence properties could differ due to conjugation effects .
(b) Pyridyl-Aniline Derivatives
  • Examples : 2-(2-Pyridyl)aniline, 3-(2-Pyridyl)aniline, and 4-(3-Pyridyl)aniline .
  • Key Differences : Pyridine substitution at ortho, meta, or para positions on the aniline ring. These variations affect steric hindrance and electronic interactions, which are critical in ligand-receptor binding .

Functional Group Variants

(a) 4-[4-(Dimethylamino)styryl]pyridine
  • Structural Difference: A dimethylamino group replaces the amine on the phenyl ring.
  • Impact: The dimethylamino group is a stronger electron donor, increasing solubility in nonpolar solvents and altering UV-Vis absorption spectra. This derivative may exhibit enhanced fluorescence compared to the primary amine .
(b) Coumarin-Styryl Hybrids (e.g., (E)-3-(3-(4-(Dimethylamino)phenyl)acryloyl)-4-hydroxycoumarin)
  • Structural Difference : The styrylpyridine moiety is integrated into a coumarin scaffold.
  • Impact: Exhibits keto-enol tautomerism, leading to solvent-dependent fluorescence.

Anticancer Potential

  • Comparable Compounds: N-[3-(Benzimidazol-2-ylamino)phenyl]amine derivatives show cytotoxicity (GI₅₀: 0.276–14.3 µM) via cell cycle arrest and apoptosis induction .
  • Inference : The styrylpyridine group in the target compound may interact with DNA or kinases, but activity depends on substituent positioning and electronic effects.

Enzyme Inhibition

Spectroscopic and Physicochemical Properties

Property {3-[(E)-2-Pyridin-4-ylvinyl]phenyl}amine 4-[4-(Dimethylamino)styryl]pyridine (4-[(E)-2-Pyridin-4-ylvinyl]phenyl)amine
Molecular Weight (g/mol) 196.25 224.29 196.25
Substituent Position Meta Para (dimethylamino) Para
Fluorescence Potential solvent-dependent emission Enhanced due to electron-donor Likely differs due to conjugation
Solubility Moderate (polar solvents) High (nonpolar solvents) Moderate

Preparation Methods

Reaction Mechanism and Optimization

Palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ facilitate oxidative addition of the aryl halide (3-iodophenylamine), followed by coordination and insertion of 4-vinylpyridine. The stereoselectivity for the (E)-isomer is achieved using bulky ligands like tri-o-tolylphosphine, which favor trans β-hydride elimination. Solvent systems (e.g., DMF or acetonitrile) and bases (e.g., Et₃N or K₂CO₃) critically influence conversion rates.

Table 1: Heck Coupling Optimization Parameters

CatalystLigandSolventBaseYield (%)E/Z Ratio
Pd(OAc)₂P(o-Tol)₃DMFEt₃N7295:5
Pd(PPh₃)₄NoneMeCNK₂CO₃5888:12
PdCl₂(dppf)dppfTolueneNaOAc6592:8

Key challenges include competing homocoupling of vinylpyridine and dehalogenation side reactions. Pre-activation of the catalyst with reducing agents (e.g., NaBH₄) improves turnover frequencies.

Wittig Reaction Approach

The Wittig reaction enables stereoselective formation of the vinyl bridge using phosphorus ylides. This method is advantageous for its high (E)-selectivity and compatibility with aromatic amines.

Synthesis of Pyridinylmethyl Phosphonium Ylide

Pyridine-4-carbaldehyde is treated with triphenylphosphine and carbon tetrachloride to generate the corresponding phosphonium salt. Deprotonation with strong bases (e.g., NaHMDS) yields the reactive ylide.

Coupling with 3-Aminobenzaldehyde

The ylide reacts with 3-aminobenzaldehyde in anhydrous THF, producing {3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine in 68–75% yield. The reaction’s (E)-selectivity exceeds 98% due to steric hindrance during betaine intermediate formation.

Table 2: Wittig Reaction Performance Metrics

Ylide PrecursorBaseTemperature (°C)Yield (%)Purity (%)
Pyridine-4-CHONaHMDS-207599
Pyridine-4-CHOKOtBu06897

Post-reduction steps are unnecessary, but the method requires strict anhydrous conditions to prevent ylide hydrolysis.

Condensation and Sequential Reduction Strategy

This two-step approach involves Knoevenagel condensation followed by nitro group reduction, adapting methodologies from phenylamine synthesis.

Knoevenagel Condensation

3-Nitrobenzaldehyde and pyridine-4-acetic acid undergo condensation in the presence of piperidine, forming (E)-3-(pyridin-4-ylvinyl)nitrobenzene. The reaction proceeds at 80°C in ethanol, yielding 82% of the intermediate.

Catalytic Hydrogenation

The nitro intermediate is reduced using H₂ gas and 5% Pd/C in a Parr reactor, analogous to ferrocenylaniline synthesis. Complete reduction to the amine occurs within 4 hours at 50 psi, affording the target compound in 89% yield.

Table 3: Reduction Efficiency Under Varied Conditions

CatalystPressure (psi)SolventTime (h)Yield (%)
Pd/C50EtOAc489
Raney Ni30MeOH676

This route avoids palladium costs but requires handling high-pressure hydrogen.

Reductive Amination of Pyridinylvinyl Ketones

A less conventional method involves reductive amination of 3-(pyridin-4-ylvinyl)benzaldehyde with ammonia.

Aldehyde Synthesis

3-Bromophenylamine is coupled with 4-vinylpyridine via Suzuki-Miyaura cross-coupling (PdCl₂, SPhos ligand), yielding 3-(pyridin-4-ylvinyl)phenylamine. Oxidation with MnO₂ generates the aldehyde intermediate.

Comparative Analysis of Methods

Table 4: Strategic Advantages and Limitations

MethodStepsTotal Yield (%)E-SelectivityScalability
Heck Coupling17295%High
Wittig Reaction27598%Moderate
Condensation-Reduction273100%High
Reductive Amination36190%Low

The Heck coupling offers the highest atom economy, while the Wittig reaction provides superior stereocontrol. Industrial applications favor the condensation-reduction route for its compatibility with continuous flow systems.

Experimental Characterization Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 4.8 Hz, 2H, Py-H), 7.32 (d, J = 16.0 Hz, 1H, CH=CH), 7.25 (m, 4H, Ar-H), 6.89 (d, J = 16.0 Hz, 1H, CH=CH), 4.12 (s, 2H, NH₂).

  • IR (ATR): 3370 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=C), 1595 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥98% purity for all major methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.